

GS-9191: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GS-9191	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GS-9191**, a novel prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG). **GS-9191** has been investigated for its antiproliferative properties, particularly in the context of human papillomavirus (HPV)-induced lesions. This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

GS-9191 is a lipophilic double prodrug designed to enhance the cellular permeability of its active metabolite, PMEG.[1][2] Its chemical and physical characteristics are summarized below.



Property	Value	Reference
IUPAC Name	I-phenylalanine,N,N'-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl] ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester	[1]
CAS Number	859209-84-0	[3]
Molecular Formula	C37H51N8O6P	[4]
Molecular Weight	734.82 g/mol	[4]
SMILES	CC(C)COC(INVALID-LINK NP(COCCN2C3=NC(N)=NC(N C4CC4)=C3N=C2)(N INVALID-LINK CC5=CC=CC=C5)=O)=O	[3]
Lipophilicity (logD)	3.4	[1]
Solubility	Soluble in DMSO at 7.35 mg/mL (10 mM)	[4]
Storage	Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[4]

Mechanism of Action

GS-9191 exerts its antiproliferative effects through a multi-step intracellular activation process that culminates in the inhibition of DNA synthesis.[1][2]

- Cellular Uptake: As a lipophilic compound, GS-9191 is designed to efficiently cross cell membranes via passive diffusion.[1]
- Intracellular Metabolism: Once inside the cell, **GS-9191** undergoes enzymatic and chemical transformations to release the active components. This process involves hydrolysis of the



ester and phenylalanine moieties.[1][5]

- Activation to PMEG: The prodrug is metabolized to 9-(2-phosphonylmethoxyethyl)-N⁶cyclopropyl-2,6,diaminopurine (cPrPMEDAP), which is subsequently deaminated to form
 PMEG.[1][2]
- Phosphorylation: Cellular kinases phosphorylate PMEG to its active diphosphate form,
 PMEG diphosphate (PMEG-DP).[1]
- Inhibition of DNA Polymerase: PMEG-DP acts as a potent inhibitor of DNA polymerase α and β, with weaker activity against mitochondrial DNA polymerase γ.[1][2] This inhibition halts DNA replication.
- Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis leads to cell cycle arrest in the S phase, which subsequently induces apoptosis (programmed cell death).[1][2]

The intracellular activation pathway of **GS-9191** is depicted in the diagram below.



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Caption: Intracellular activation pathway of GS-9191.

Antiproliferative Activity

GS-9191 has demonstrated potent antiproliferative activity, particularly against HPV-positive cell lines.[1]



Cell Type	EC ₅₀ (nM)
HPV-Positive Cells	as low as 0.03
Non-HPV-Infected Cells	1 - 15
PMEG (Metabolite)	~207
cPrPMEDAP (Metabolite)	~284
Data sourced from[1][2]	

Inhibition of DNA Polymerases and Synthesis

The active metabolite of **GS-9191**, PMEG-DP, directly inhibits DNA polymerases. The compound also effectively inhibits DNA synthesis in a dose-dependent manner.[1]

Table 1: Inhibition of DNA Polymerases by PMEG-DP

DNA Polymerase	IC ₅₀ (μM)
Polymerase α	2.5
Polymerase β	1.6
Polymerase γ (mitochondrial)	59.4

Data sourced from[1][2][6]

Table 2: Inhibition of DNA Synthesis (BrdU Incorporation)

Cell Line	EC ₅₀ (nM)
SiHa (HPV-16 positive)	0.89
HEL (Human Embryonic Lung)	275

Data sourced from[1]



Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antiproliferative Activity Assay

The antiproliferative activity of **GS-9191** is determined using a cell proliferation assay.

- Cell Culture: HPV-transformed carcinoma cell lines (e.g., SiHa, CaSki), non-HPV-transformed cell lines, and primary cell cultures are seeded in 96-well plates and incubated.
- Compound Addition: Cells are exposed to serial dilutions of GS-9191, PMEG, and cPrPMEDAP.
- Incubation: The plates are incubated for a defined period (e.g., 3-7 days).
- Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT assay).
- Data Analysis: The 50% effective concentration (EC₅₀) values are calculated by generating sigmoidal dose-response curves using appropriate software (e.g., GraphPad Prism).[7]

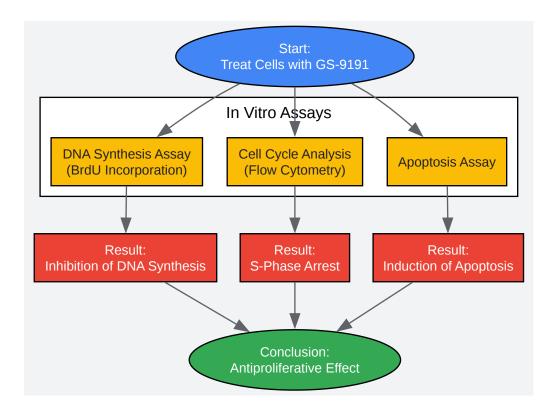
Cell Cycle Analysis

Flow cytometry is used to analyze the effect of **GS-9191** on the cell cycle.

- Cell Treatment: Cells are plated and treated with **GS-9191** at a concentration multiple of its EC₅₀ (e.g., 10x EC₅₀).
- Incubation: Cells are incubated for a specified time (e.g., 48 hours).[1]
- Nuclear Staining: The cells are harvested, fixed, and their nuclear DNA is stained with propidium iodide (PI).[7]
- Flow Cytometry: The DNA content of individual nuclei is quantified using a flow cytometer.
- Data Analysis: The percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) is determined.



The general workflow for evaluating the cellular effects of **GS-9191** is illustrated below.



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Caption: Experimental workflow for **GS-9191** evaluation.

In Vitro Cellular Metabolism

- Cell Incubation: Various cell lines (e.g., SiHa, CaSki, PHK) are incubated with a defined concentration of GS-9191 (e.g., 1 μM) for a set time (e.g., 32 hours).[1][7]
- Cell Lysis: Cells are collected and resuspended in a solution (e.g., 0.2% formic acid or 80% methanol) to lyse the cells and extract the metabolites.[1][7]
- LC-MS/MS Analysis: The concentrations of GS-9191 and its metabolites (cPrPMEDAP and PMEG) in the cell lysate are determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1][7]

Preclinical and Clinical Findings Animal Model



In the cottontail rabbit papillomavirus (CRPV) model, topical application of **GS-9191** ointment demonstrated significant efficacy.[1][2]

- A dose-dependent reduction in the size of papillomas was observed.[1][2]
- At the highest concentration tested (0.1%), cures were evident after 5 weeks of treatment.[1] [2]
- No recurrence of lesions was observed during a 30-day follow-up period.[1][2]

Clinical Trials

A Phase 2 clinical trial (NCT00499967) was conducted to evaluate the safety and effectiveness of topical **GS-9191** ointment for the treatment of anogenital warts.[7]

- Study Design: The study involved the application of GS-9191 ointment at concentrations of 0.01%, 0.03%, or 0.1%.[7]
- Dosing Regimen: The ointment was applied topically for 5 consecutive nights, followed by a
 9-night off-ointment period, constituting one cycle.

Conclusion

GS-9191 is a potent antiproliferative agent that, through its active metabolite PMEG-DP, effectively inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. Its design as a lipophilic prodrug facilitates cellular uptake, resulting in significantly greater potency than its metabolites alone. Preclinical and early clinical data suggest its potential utility as a topical treatment for HPV-induced lesions. Further research and clinical evaluation are warranted to fully establish its therapeutic role.

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